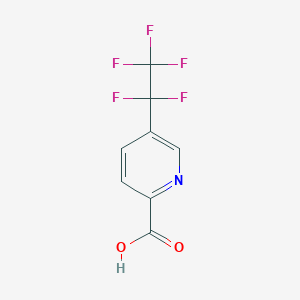
3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Introduction of the Dimethyl Groups: The 3,3-dimethyl substitution can be achieved through alkylation reactions using appropriate alkyl halides in the presence of a strong base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the indole derivative with sulfonyl chlorides in the presence of a base such as pyridine.
Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the sulfonamide with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the indole ring or the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.
Major Products
The major products of these reactions depend on the specific conditions and reagents used For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols
科学的研究の応用
3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable indole core and reactive sulfonamide group.
作用機序
The mechanism by which 3,3-dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit specific enzymes.
Receptor Binding: The indole core can interact with receptors in the body, modulating their activity and leading to therapeutic effects.
Pathway Modulation: By affecting key enzymes and receptors, the compound can influence biological pathways, potentially leading to desired outcomes such as reduced inflammation or inhibited cancer cell growth.
類似化合物との比較
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core but different functional groups.
3,3-Dimethylindole: Lacks the sulfonamide group, making it less versatile in certain chemical reactions.
Sulfanilamide: Contains a sulfonamide group but lacks the indole core, leading to different biological activities.
Uniqueness
3,3-Dimethyl-2,3-dihydro-1H-indole-6-sulfonamide hydrochloride is unique due to its combination of a dimethyl-substituted indole core and a sulfonamide group. This structure provides a balance of stability and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
2680529-45-5 |
|---|---|
分子式 |
C10H15ClN2O2S |
分子量 |
262.8 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



